Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 622381-67-3
VCID: VC2005445
InChI: InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate

CAS No.: 622381-67-3

Cat. No.: VC2005445

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate - 622381-67-3

Specification

CAS No. 622381-67-3
Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3
Standard InChI Key KLDBKWMXUMLYJO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structure

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is an organic compound with significant research applications. It belongs to the class of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.

Basic Identifiers

The compound is characterized by the following identifiers:

ParameterValue
CAS Number622381-67-3
Molecular FormulaC₁₇H₂₆N₂O₃
Molecular Weight306.4 g/mol
IUPAC Nametert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate
InChI KeyKLDBKWMXUMLYJO-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen atom and a 4-(hydroxymethyl)benzyl substituent at the other nitrogen atom . The Boc group serves as a protective group in organic synthesis, while the hydroxymethyl functionality on the benzyl group provides a reactive site for further chemical modifications.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate are essential for understanding its behavior in various research applications and synthesis procedures.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceLight yellow
Melting Point52-53°C / 125.6-127.4°F
Boiling PointNot determined
DensityNot determined
SolubilityLimited water solubility

The compound exists as a light yellow solid at room temperature with a defined melting point range . Its solubility characteristics reflect its molecular structure, with the hydroxymethyl group enhancing water solubility while the tert-butyl and benzyl groups contribute to lipophilicity.

Chemical Reactivity

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate exhibits reactivity primarily through:

  • The hydroxymethyl group, which can undergo oxidation, esterification, and other transformations typical of primary alcohols

  • The carbamate (Boc) group, which can be cleaved under acidic conditions to reveal the free secondary amine

  • The piperazine ring, which provides a rigid scaffold with specific spatial arrangements

The compound is stable under normal conditions but reacts with strong oxidizing agents and strong acids . The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions, making this compound valuable as an intermediate in multi-step organic syntheses.

Hazard TypeClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon exposure .

Precautionary Measures

Safety protocols when handling this compound should include:

  • Avoiding breathing dust/fume/gas/mist/vapors/spray

  • Thorough washing of hands and exposed skin after handling

  • Using only in well-ventilated areas or outdoors

  • Wearing appropriate protective gloves, clothing, and eye/face protection

In case of exposure, recommended first aid measures include:

  • Skin contact: Wash with plenty of soap and water

  • Inhalation: Move to fresh air and maintain comfortable breathing position

  • Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present

  • Ingestion: Clean mouth with water and drink plenty of water afterward

Synthesis Methods

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate can be synthesized through several routes, with variations depending on the starting materials and desired purity.

Standard Synthetic Route

The compound is typically synthesized from the corresponding carboxylic acid derivative through a reduction reaction. A related synthesis for the 3-hydroxymethyl isomer (which follows similar chemistry) is described as follows:

  • Start with tert-butyl 4-(3-carboxybenzyl)piperazine-1-carboxylate

  • Activate the carboxylic acid using isobutyl chloroformate and N-methylmorpholine in THF at 0°C

  • Reduce the activated intermediate using sodium borohydride in water

  • Purify by flash chromatography

Alternative Synthesis Methods

Alternative synthesis routes may involve:

  • Direct alkylation of N-Boc-piperazine with 4-(hydroxymethyl)benzyl halide

  • Reductive amination between N-Boc-piperazine and 4-formylbenzaldehyde followed by selective reduction

  • Hydroxymethylation of tert-butyl 4-benzylpiperazine-1-carboxylate using formaldehyde under appropriate conditions

Each method offers different advantages in terms of yield, purity, and scalability for research or industrial applications.

Applications in Research

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate has several important applications in chemical research and pharmaceutical development.

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to:

  • The protected piperazine scaffold, which is a common structural motif in many pharmaceutical compounds

  • The hydroxymethyl group, which provides a convenient handle for further functionalization

  • The Boc protecting group, which allows selective chemistry at other positions before revealing the secondary amine

These features make it useful for creating more complex molecules with specific spatial arrangements and functional group patterns.

Therapeutic AreaPotential Applications
Central Nervous SystemAntipsychotics, anxiolytics
CardiovascularCalcium channel modulators
AntimicrobialAntibacterial and antifungal agents
AnticancerKinase inhibitors, receptor antagonists

The hydroxymethyl group can serve as a point for linking to other bioactive moieties or for modulating the compound's pharmacokinetic properties, while the piperazine ring provides a rigid scaffold that can influence receptor binding characteristics.

Toxicological Information

Understanding the toxicological profile of tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is important for risk assessment in research settings.

Ecological Information

Environmental considerations are important when working with chemical compounds like tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate.

Waste Disposal Methods

Chemical waste generators must determine whether the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal .

Regulatory Status

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is subject to various regulatory frameworks that govern its handling, transport, and disposal.

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